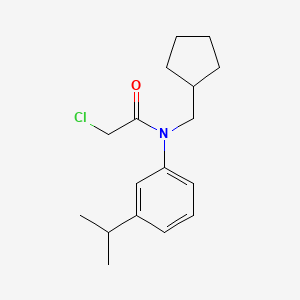

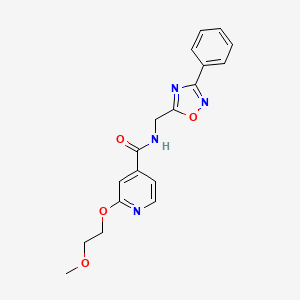

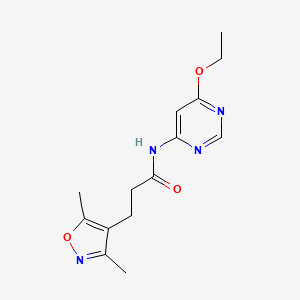

![molecular formula C12H19N3O B2415823 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol CAS No. 2197453-42-0](/img/structure/B2415823.png)

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.304. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Direct Arylations and Electronic Tuning

The study by Ito et al. (2013) explores the direct arylation of phosphino groups on the 1,3-diphosphacyclobutane-2,4-diyl system. This approach allowed the electronic and structural characteristics of the biradical unit to be finely tuned, leading to the development of p-type semiconducting behavior in certain derivatives. The work contributes to the understanding of how aryl substituents influence the electronic properties of biradicals, potentially informing the design of new materials and catalysts (Ito et al., 2013).

Mosquito-larvicidal and Antibacterial Properties

Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones demonstrating moderate mosquito-larvicidal and antibacterial activities. This research opens pathways for the development of new chemical agents for controlling malaria vectors and treating bacterial infections, showcasing the potential health applications of tailored heterocyclic compounds (Castelino et al., 2014).

Photocatalytic [2 + 2] Cycloaddition

The work by Oderinde et al. (2020) presents a visible-light-mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes. This method provides a versatile strategy for constructing sp3-rich cyclobutane-fused scaffolds, crucial for drug discovery and the synthesis of biologically active molecules (Oderinde et al., 2020).

Visible Light Photocatalysis with Flavins

Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, efficiently enabling cyclobutane ring formation via [2+2] cycloadditions. This research highlights the potential of flavins in photocatalytic reactions, offering a green chemistry approach to constructing complex molecular structures (Mojr et al., 2015).

Copper-catalysed Amination Reactions

Gajare et al. (2004) utilized a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides. This method yielded secondary or tertiary amines in good to excellent yields, demonstrating the ligand's effectiveness in facilitating amination reactions, relevant for the synthesis of various organic compounds (Gajare et al., 2004).

Properties

IUPAC Name |

2-[(6-tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-12(2,3)10-6-7-11(15-14-10)13-8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPJRQFQRVFUCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)NC2CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

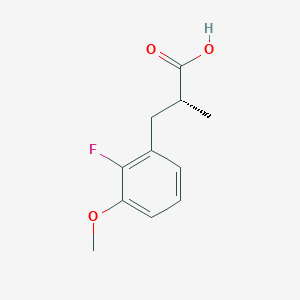

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2415745.png)

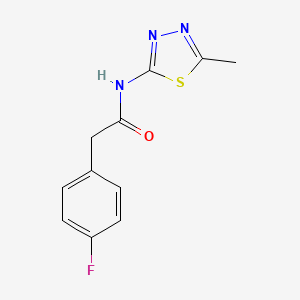

![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)

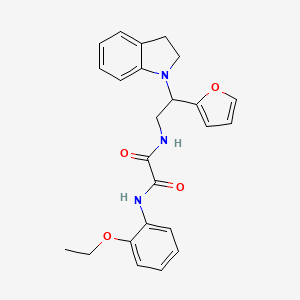

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)